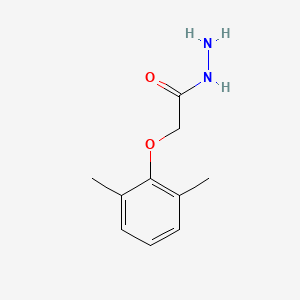

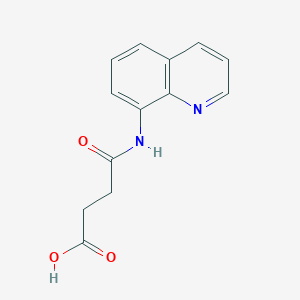

![molecular formula C7H7N3OS B1298028 4H-thieno[3,2-b]pyrrole-5-carbohydrazide CAS No. 119448-43-0](/img/structure/B1298028.png)

4H-thieno[3,2-b]pyrrole-5-carbohydrazide

Übersicht

Beschreibung

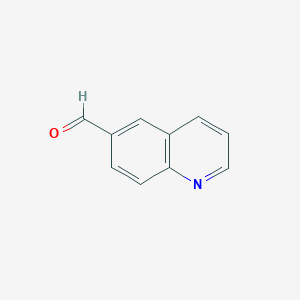

4H-thieno[3,2-b]pyrrole-5-carbohydrazide is a chemical compound with the molecular formula C7H7N3OS . It is a derivative of the thieno[3,2-b]pyrrole system .

Synthesis Analysis

The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide involves several key steps. These include the alkylation of initial alkyl 4H-thieno-pyrrole-5-carboxylates, transformation of the carboxylate group into different reactive functionalities, followed by reactions with electrophilic species, intramolecular cyclizations, and amide bond formation .Molecular Structure Analysis

The molecular structure of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide is characterized by a thieno[3,2-b]pyrrole core with a carbohydrazide group attached at the 5-position .Chemical Reactions Analysis

The chemical reactions involving 4H-thieno[3,2-b]pyrrole-5-carbohydrazide include acylation with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride to produce the corresponding mixed bis-acylhydrazines .Wissenschaftliche Forschungsanwendungen

Antiviral Agents

4H-thieno[3,2-b]pyrrole-5-carbohydrazide: derivatives have shown promise as antiviral agents. Specifically, they have been found to inhibit alphaviruses, such as the chikungunya virus, exhibiting a broad spectrum of antiviral activity . This suggests potential use in developing treatments for viral infections that currently lack effective therapies.

Oncology

In the field of oncology, certain derivatives of this compound have been reported to inhibit neurotropic alphaviruses and reversibly inhibit lysine-specific demethylases . These enzymes regulate histone methylation, which is a critical process in the epigenetic control of gene expression. Inhibitors of these enzymes could be used as therapeutic agents in cancer treatment.

Antitubercular Activity

The search for new antitubercular agents has led to the synthesis of hydrazide analogs from 4H-thieno[3,2-b]pyrrole-5-carbohydrazide with the aim of discovering new treatments for tuberculosis . Some of these compounds have demonstrated moderate antitubercular activity, indicating their potential as starting points for developing new drugs.

Hepatitis C Treatment

Compounds with the thieno[3,2-b]pyrrole skeleton, without the carboxamide functionality, have been identified as allosteric inhibitors of the hepatitis C virus NS5B polymerase . This highlights another therapeutic application of this class of compounds, potentially leading to new treatments for hepatitis C.

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for further modification and enlargement of molecules . This is crucial for the development of new compounds with desired biological activities, allowing for the exploration of new therapeutic agents.

Wirkmechanismus

Target of Action

The primary targets of 4H-thieno[3,2-b]pyrrole-5-carbohydrazide are alphaviruses such as the chikungunya virus . It also targets lysine-specific demethylases (LSD1/KDM1A) , which play a crucial role in regulating histone methylation .

Mode of Action

4H-thieno[3,2-b]pyrrole-5-carbohydrazide interacts with its targets by inhibiting their activity. It exhibits a broad spectrum of antiviral activity by inhibiting alphaviruses . Additionally, it reversibly inhibits LSD1/KDM1A, which regulates histone methylation . This inhibition disrupts the normal function of these enzymes, leading to changes in gene expression.

Biochemical Pathways

The compound affects the biochemical pathways associated with viral replication and histone methylation. By inhibiting alphaviruses, it disrupts the viral replication process . By inhibiting LSD1/KDM1A, it alters the histone methylation status, leading to changes in gene transcription .

Result of Action

The inhibition of alphaviruses and LSD1/KDM1A by 4H-thieno[3,2-b]pyrrole-5-carbohydrazide leads to a decrease in viral replication and changes in gene expression, respectively . These changes at the molecular and cellular levels could potentially lead to therapeutic effects, such as antiviral and anticancer activities .

Zukünftige Richtungen

The future directions for research on 4H-thieno[3,2-b]pyrrole-5-carbohydrazide could involve further exploration of its antiviral properties, as well as its potential applications in oncology . Additionally, further studies could explore the synthesis of new derivatives and their potential biological activities .

Eigenschaften

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERMXJDKQVOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354387 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

CAS RN |

119448-43-0 | |

| Record name | 4H-thieno[3,2-b]pyrrole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

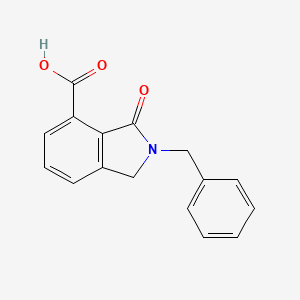

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)